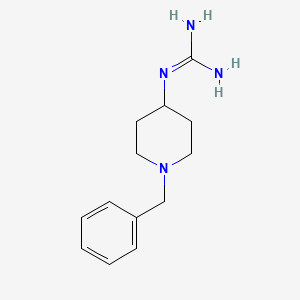
N-(1-benzylpiperidin-4-yl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-benzylpiperidin-4-yl)guanidine is a chemical compound that belongs to the class of guanidines It is characterized by the presence of a benzyl group attached to a piperidine ring, which is further connected to a guanidine moiety
作用机制
Target of Action
The primary target of N-(1-benzylpiperidin-4-yl)guanidine is Beta-secretase 1 . This enzyme plays a crucial role in the production of beta-amyloid peptide, a compound involved in the development of Alzheimer’s disease.
Biochemical Pathways
Given its target, it is likely involved in theamyloidogenic pathway , which leads to the production of beta-amyloid peptide .
Result of Action
By potentially inhibiting beta-secretase 1, the compound could reduce the production of beta-amyloid peptide, a key player in the development of alzheimer’s disease .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)guanidine typically involves the reaction of 1-benzylpiperidine with a guanidine precursor. One common method includes the use of thiourea derivatives as guanidylating agents. The reaction is usually carried out in the presence of coupling reagents or metal catalysts to facilitate the guanidylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as crystallization and purification to obtain the final product with the desired specifications .
化学反应分析
Types of Reactions
N-(1-benzylpiperidin-4-yl)guanidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce various reduced forms of the compound .
科学研究应用
N-(1-benzylpiperidin-4-yl)guanidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition.
Medicine: Research explores its potential therapeutic effects, including its role as a pharmacological agent.
Industry: It is utilized in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
- N-(1-Benzyl-4-piperidinyl)guanidine hydrochloride
- N-(2-Chlorobenzyl)guanidine sulfate
- N-(3,4-Dichlorobenzyl)guanidine hemisulfate
Uniqueness
N-(1-benzylpiperidin-4-yl)guanidine is unique due to its specific structural features, which confer distinct chemical and biological properties.
属性
IUPAC Name |
2-(1-benzylpiperidin-4-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4/c14-13(15)16-12-6-8-17(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H4,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZVBZJWLZLDBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N=C(N)N)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2874102.png)
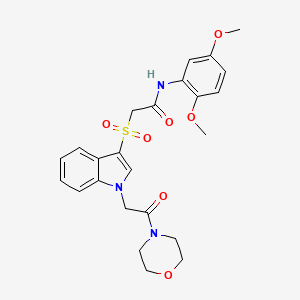
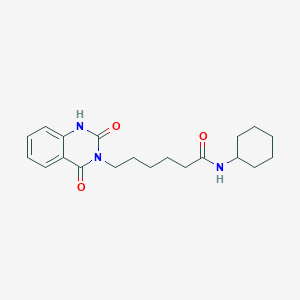
![N-[(E)-(4-tert-Butylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B2874105.png)
![ethyl 2-((5-(3-chlorophenyl)-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate](/img/structure/B2874109.png)
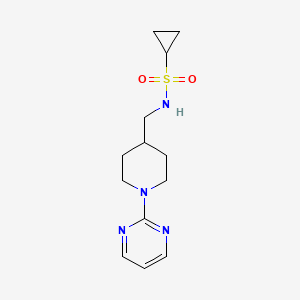
![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetohydrazide](/img/structure/B2874112.png)
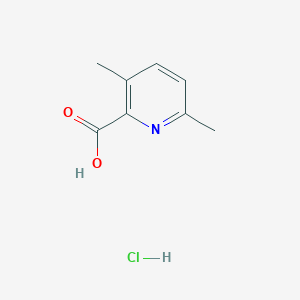

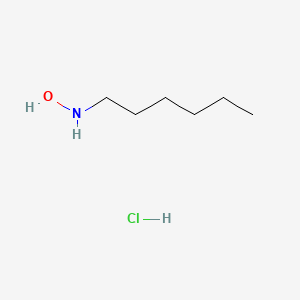
![2-[[3-(Difluoromethoxy)phenyl]methylamino]propan-1-ol](/img/structure/B2874116.png)
![N-(3-chlorophenyl)-2-[6-ethyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2874119.png)

